molecular formula C21H24O2 B041304 9(11)-Dehydromestranol CAS No. 1096-29-3

9(11)-Dehydromestranol

Cat. No. B041304
CAS RN: 1096-29-3
M. Wt: 308.4 g/mol
InChI Key: GVXJUYLYKYITPG-ANULTFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(11)-Dehydromestranol, also known as 11-dehydromethyltestosterone, is a synthetic androgenic steroid with a variety of uses in scientific research. It is a derivative of the androgen testosterone and has been found to have anabolic and androgenic activity in laboratory animals. 9(11)-Dehydromestranol has been used in a number of studies to investigate the effects of androgens on the body and to study the mechanisms of action of androgens.

Scientific Research Applications

  • It can be selectively ozonised in ring C, which is a notable chemical property (Crossley & Dowell, 1971).

  • 9(11)-Dehydromestranol exhibits greater estrogen receptor binding affinity than estradiol and its 16 alpha-fluorinated derivatives, suggesting potential applications in hormonal therapies or research (Hanson, Napolitano, & Fiaschi, 1990).

  • It has been used in the study of abscisic acid synthesis under drought stress in drought-tolerant cowpea plants, where VuNCED1 cDNA encodes a 9-cis-epoxycarotenoid dioxygenase, crucial for ABA synthesis (Iuchi, Kobayashi, Yamaguchi-Shinozaki, & Shinozaki, 2000).

  • 9(11)-DHEP from Ganoderma lucidum mycelium induces apoptosis in human malignant melanoma cells, pointing to its potential in cancer research (Zheng et al., 2018).

  • It is also relevant in pharmaceutical analysis, where chromatographic and spectroscopic techniques estimate impurity profiles in drugs, such as 9(11)-dehydromestranol in mestranol (Görög, Lauko, & Herényi, 1998).

  • The rat kidney's aldehyde dehydrogenase uses it for the oxidation of 9-cis- and all-trans-retinal to corresponding retinoic acids, indicating its role in metabolic studies (Labrecque, Dumas, Lacroix, & Bhat, 1995).

  • In liver microsomes of various animals, 11beta-hydroxy steroid dehydrogenase, which can be relevant in steroid metabolism research, acts on this compound (Bush, Hunter, & Meigs, 1968).

properties

IUPAC Name

(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXJUYLYKYITPG-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9(11)-Dehydromestranol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Görög, A Laukó, B Herényi - Journal of Pharmaceutical and Biomedical …, 1988 - Elsevier
The estimation of impurity profiles in drugs and related materials has been demonstrated using combinations of chromatographic and spectroscopic techniques. Examples chosen to …
Number of citations: 27 www.sciencedirect.com

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